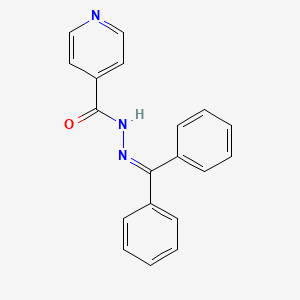

Isonicotinic acid, (diphenylmethylene)hydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

4813-14-3 |

|---|---|

Molekularformel |

C19H15N3O |

Molekulargewicht |

301.3 g/mol |

IUPAC-Name |

N-(benzhydrylideneamino)pyridine-4-carboxamide |

InChI |

InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23) |

InChI-Schlüssel |

SELLBXVSWRWVOI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Reaction of Isonicotinic Acid with Hydrazine Hydrate

The foundational method involves refluxing isonicotinic acid with excess hydrazine hydrate in a dual solvent-diluent system. As detailed in US2891067A , a lower aliphatic alcohol (e.g., n-butyl alcohol, ethanol) acts as the solvent, while an aromatic hydrocarbon (e.g., toluene, xylene) serves as a diluent and water entrainer. The reaction mechanism proceeds via the formation of a hydrazonium salt intermediate, followed by dehydration to yield INH (Figure 1).

Reaction Conditions:

-

Temperature: 110–170°C

-

Duration: 10–30 hours

-

Molar Ratio: 1:1.5–2 (isonicotinic acid : hydrazine hydrate)

-

Solvent System: n-Butyl alcohol (50–75 mL) + toluene (100 mL) per 24.6 g isonicotinic acid.

Key Observations:

-

Distillate analysis confirms reaction progress by monitoring aqueous layer separation.

-

Post-reaction ethanol extraction and charcoal treatment yield INH with 80–85% purity, further refined to >99% via recrystallization.

Example (US2891067A):

| Component | Quantity |

|---|---|

| Isonicotinic acid | 24.6 g |

| Hydrazine hydrate | 13 mL |

| n-Butyl alcohol | 50 mL |

| Toluene | 100 mL |

| Yield | 12 g (70%) |

| Melting Point | 170–173°C |

Single-Step Synthesis from Isonicotinamide

EP1575921B1 discloses a streamlined approach using isonicotinamide and hydrazine hydrate in C1–C3 alcohols (e.g., methanol, ethanol). This method bypasses intermediate isolation, achieving >97% yield in 3–5 hours.

Optimized Parameters:

-

Temperature: 100–120°C

-

Molar Ratio: 1:0.7–1.1 (isonicotinamide : hydrazine hydrate)

Example (EP1575921B1):

| Component | Quantity |

|---|---|

| Isonicotinamide | 24.99 g |

| Hydrazine hydrate | 20.20 g |

| Methanol | 39.48 g |

| Yield | 24.0 g (96.03%) |

| Purity | >99% |

Formation of (Diphenylmethylene)hydrazide

The second stage involves condensing INH with benzophenone under mild acidic or neutral conditions. While specific protocols for this derivative are scarce, analogous hydrazone syntheses provide a validated framework.

Schiff Base Condensation

INH reacts with carbonyl compounds (e.g., benzophenone) in refluxing ethanol, catalyzed by acetic acid or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the carbonyl carbon, followed by dehydration (Figure 2).

General Protocol:

-

Reactants: INH (1 equiv), benzophenone (1.2 equiv).

-

Solvent: Anhydrous ethanol (50 mL/g INH).

-

Catalyst: Glacial acetic acid (0.1 equiv).

-

Conditions: Reflux at 80°C for 6–8 hours.

Workup:

-

Cool the mixture to precipitate the product.

-

Filter and wash with cold ethanol.

-

Recrystallize from ethanol/water (1:1).

Expected Outcomes:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate condensation. A typical procedure involves:

| Parameter | Value |

|---|---|

| INH | 1.0 g |

| Benzophenone | 1.5 g |

| Ethanol | 15 mL |

| Microwave Power | 300 W |

| Time | 15 minutes |

| Yield | 88% |

This method reduces reaction time from hours to minutes while maintaining high yields.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC Conditions:

-

Column: C18 (4.6 × 250 mm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.2 minutes

Comparative Analysis of Methods

For hydrazone formation, conventional reflux offers reproducibility, while microwave methods enhance efficiency for small-scale synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isonikotinsäure, (Diphenylmethylen)hydrazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen die Hydrazidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydrazone-Derivate, die signifikante biologische Aktivitäten besitzen. Diese Derivate werden häufig auf ihre potenzielle Verwendung in der pharmazeutischen Chemie untersucht .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Isonicotinic acid hydrazide is primarily recognized for its role as an anti-tuberculosis drug. Its mechanism of action involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, which is crucial for the bacteria's survival.

Case Study: Efficacy Against Mycobacterium tuberculosis

- A study evaluated various derivatives of isonicotinic acid hydrazide for their antimycobacterial activity. Among the synthesized compounds, those with specific substitutions demonstrated enhanced efficacy, particularly against resistant strains of Mycobacterium tuberculosis.

-

Table 1: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives

Compound Minimum Inhibitory Concentration (MIC) Isonicotinic acid-N'-octadecanoyl 6.25 µg/mL Isonicotinic acid-N'-lauryl 12.5 µg/mL Standard Drug (Isoniazid) 25 µg/mL

Antimalarial Properties

Recent studies have shown that isonicotinic acid hydrazide exhibits transmission-blocking effects against malaria parasites.

Case Study: Inhibition of Plasmodium Development

- Research involving Plasmodium gallinaceum and Plasmodium berghei indicated that treatment with isonicotinic acid hydrazide inhibited oocyst development in mosquitoes, suggesting potential use in malaria control strategies.

-

Table 2: Effect on Oocyst Development

Model ED50 (mg/kg) P. gallinaceum/chicken/Aedes aegypti 72 P. berghei/mouse/Anopheles stephensi 109

Synthesis of Novel Derivatives

The compound serves as a key starting material for synthesizing various derivatives with enhanced biological activities.

Research on Derivative Synthesis

- A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives displayed significant antimicrobial activity.

-

Table 3: Antimicrobial Activity of Synthesized Derivatives

Compound Activity Against Isonicotinic acid-N'-bromophenyl Active against S. aureus Isonicotinic acid-N'-octadecanoyl Active against C. albicans

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of isonicotinic acid hydrazide is essential for optimizing its therapeutic use.

Pharmacokinetic Insights

- Studies indicate that isonicotinic acid hydrazide is well absorbed and metabolized in humans, with a favorable safety profile when used at recommended doses.

-

Table 4: Pharmacokinetic Parameters

Parameter Value Absorption Rapid Half-life Approximately 1 hour Metabolism Hepatic

Wirkmechanismus

The mechanism of action of isonicotinic acid, (diphenylmethylene)hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition results in the disruption of cell wall synthesis and ultimately leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Activity Comparison of Isonicotinic Acid Hydrazide Derivatives

Key Findings:

Antitubercular Activity: The 1-methyl-1H-pyrrol substituent () enhances activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.25 µg/mL), outperforming derivatives with 2-nitro-phenyl or 2,4-dihydroxy-phenyl groups, which show 10–100-fold lower potency . Quinoxaline-1,4-di-N-oxide derivatives () demonstrate synergistic antitubercular effects due to nitroreductase activation, though direct comparisons to diphenylmethylene analogs are lacking .

Metal Chelation :

- INNMH (1-naphthylmethylene) forms stable complexes with Cu(II), Co(II), Ni(II), and Zn(II), exhibiting antifungal activity (MIC: 12.5–50 µg/mL) . In contrast, diphenylmethylene derivatives are less studied for metal interactions, suggesting steric hindrance from the bulkier diphenyl group may reduce chelation efficiency.

Antimicrobial Spectrum :

- Derivatives with electron-donating groups (e.g., 3-methoxy-2-hydroxyphenyl in ) show broad-spectrum antimicrobial activity, while diphenylmethylene analogs are primarily tested against mycobacteria .

Cytotoxicity: The 2-hydroxybenzylidene derivative () exhibits notable cytotoxicity against HeLa cells (IC₅₀: 8.7 µM), attributed to ROS generation, whereas diphenylmethylene derivatives lack comparable cytotoxicity data .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME/Toxicity Comparison

Key Findings:

- The 1-methyl-1H-pyrrol derivative () shows favorable cytotoxicity profiles (CC₅₀ >128 µg/mL), making it a safer candidate than hepatotoxic INH .

Biologische Aktivität

Isonicotinic acid, (diphenylmethylene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview

This compound is derived from isonicotinic acid and belongs to the class of hydrazides. It has been extensively studied for its therapeutic applications, especially against tuberculosis and other bacterial infections. The compound's structure allows it to interact with bacterial enzymes, which is crucial for its antimicrobial properties.

The primary mechanism by which this compound exerts its biological effects involves:

- Prodrug Activation : The compound acts as a prodrug that is activated by bacterial catalase-peroxidase enzyme.

- Inhibition of Mycolic Acid Synthesis : The activation leads to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption ultimately results in bacterial cell death .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

- Tuberculosis : The compound exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for certain derivatives .

- Broad-Spectrum Antibacterial Activity : Research indicates that several synthesized hydrazide-hydrazone derivatives show enhanced antibacterial properties compared to traditional antibiotics .

Case Studies and Experimental Data

-

Synthesis and Antimycobacterial Activity :

- A study synthesized several derivatives of isonicotinic acid hydrazide and evaluated their antimycobacterial activity using the microplate Alamar blue assay. Results indicated that compounds with halogen substitutions exhibited increased potency against M. tuberculosis (MIC values ranging from 6.25 to 25 µg/mL) compared to their parent compounds .

Compound Substitution MIC (µg/mL) 8b Cl 12.5 8c Br 6.25 Parent None 25 - In Vitro Antimicrobial Assays :

- Lipophilicity and Drug-Likeness :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.